molecular formula C15H18FN3O B2674184 N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide CAS No. 1210274-03-5

N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide

Cat. No.: B2674184
CAS No.: 1210274-03-5
M. Wt: 275.327
InChI Key: SMVHAZJFLITLFY-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a cyano group, a cyclopropyl ring, and a fluoro-substituted aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl intermediate: This step involves the reaction of a suitable alkene with a diazo compound under catalytic conditions to form the cyclopropyl ring.

    Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Coupling with the aromatic amine: The final step involves coupling the cyclopropyl intermediate with 3-fluoro-4-methylphenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide involves its interaction with specific molecular targets. The cyano group and the fluoro-substituted aromatic ring play crucial roles in its binding affinity and selectivity. The compound may inhibit specific enzymes or interact with receptors, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1-cyclopropylethyl)-2-[(3-chloro-4-methylphenyl)amino]acetamide
  • N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-ethylphenyl)amino]acetamide
  • N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide

Uniqueness

Compared to similar compounds, N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(3-fluoro-4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c1-10-3-6-12(7-13(10)16)18-8-14(20)19-15(2,9-17)11-4-5-11/h3,6-7,11,18H,4-5,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVHAZJFLITLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC(=O)NC(C)(C#N)C2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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